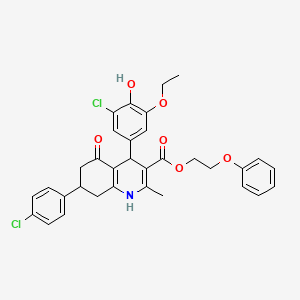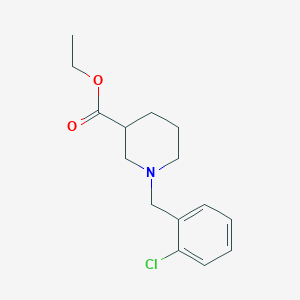![molecular formula C20H19N3O3 B5214861 N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5214861.png)
N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. The compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of tumor cells.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth and proliferation of tumor cells, and to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has a number of advantages for lab experiments. The compound is relatively easy to synthesize, and can be produced in high yields with high purity. It has also been shown to have potent anti-inflammatory and anti-tumor properties, making it a useful tool for studying these processes. However, the compound has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research on N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide. One possible direction is to study the compound's potential as a therapeutic agent for the treatment of cancer and other inflammatory diseases. Another direction is to further investigate the compound's mechanism of action, and to identify other enzymes and proteins that it may interact with. Additionally, there is potential for the development of new analogs of the compound with improved potency and selectivity.
Métodos De Síntesis
N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is synthesized through a specific method that involves the reaction of 2-naphthol with 4-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to form N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been studied extensively for its potential applications in medicine and pharmacology. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-6-9-17(10-7-14)21-20(25)23-22-19(24)13-26-18-11-8-15-4-2-3-5-16(15)12-18/h2-12H,13H2,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGAQGNUTBKOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-[(naphthalen-2-yloxy)acetyl]hydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-cyclohexen-1-ylmethyl)-3-piperidinyl]methanol](/img/structure/B5214793.png)
![N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5214800.png)


![4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5214817.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(1-naphthylmethyl)propanamide](/img/structure/B5214823.png)



![1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5214853.png)
![ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5214860.png)
![4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5214867.png)

![3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5214880.png)